Cas no 87976-23-6 (BENZOIC ACID, 2,4,5-TRIBROMO-)

BENZOIC ACID, 2,4,5-TRIBROMO- 化学的及び物理的性質
名前と識別子
-
- BENZOIC ACID, 2,4,5-TRIBROMO-
- 2,4,5-Tribromobenzoic acid
- FLQLTDFABYDBBV-UHFFFAOYSA-N
- 87976-23-6
- AKOS024263497
-
- インチ: InChI=1S/C7H3Br3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
- InChIKey: FLQLTDFABYDBBV-UHFFFAOYSA-N
計算された属性
- 精确分子量: 357.76627Da
- 同位素质量: 355.76832Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 37.3Ų
BENZOIC ACID, 2,4,5-TRIBROMO- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015697-1g |
2,4,5-Tribromobenzoic acid |
87976-23-6 | 97% | 1g |
$1519.80 | 2023-08-31 | |
Alichem | A015015697-250mg |
2,4,5-Tribromobenzoic acid |
87976-23-6 | 97% | 250mg |
$475.20 | 2023-08-31 | |
Alichem | A015015697-500mg |
2,4,5-Tribromobenzoic acid |
87976-23-6 | 97% | 500mg |
$798.70 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745162-1g |
2,4,5-Tribromobenzoic acid |
87976-23-6 | 98% | 1g |
¥4670.00 | 2024-04-27 |
BENZOIC ACID, 2,4,5-TRIBROMO- 関連文献
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1. LII.—The progressive bromination of tolueneJulius Berend Cohen,Pavitra Kumar Dutt J. Chem. Soc. Trans. 1914 105 501
BENZOIC ACID, 2,4,5-TRIBROMO-に関する追加情報
BENZOIC ACID, 2,4,5-TRIBROMO- (CAS No. 87976-23-6): A Comprehensive Overview
BENZOIC ACID, 2,4,5-TRIBROMO-, also known as tribromobenzoic acid, is a chemical compound with the CAS registry number 87976-23-6. This compound is a derivative of benzoic acid, characterized by the substitution of three bromine atoms at the 2-, 4-, and 5-positions of the benzene ring. The molecular formula of this compound is C7H3Br3O2, and its molecular weight is approximately 311.8 g/mol. The compound exists as a white crystalline solid and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.
The synthesis of BENZOIC ACID, 2,4,5-TRIBROMO- typically involves bromination reactions. One common method involves the bromination of benzoic acid using bromine in the presence of a catalyst such as FeBr3. The reaction proceeds through electrophilic aromatic substitution, where bromine acts as an electrophile and substitutes hydrogen atoms on the benzene ring. The regioselectivity of the substitution is influenced by the directing effects of the carboxylic acid group (-COOH), which is a strong meta-directing group. However, due to steric hindrance and electronic effects, bromination at multiple positions can lead to the formation of tribromobenzoic acid.
BENZOIC ACID, 2,4,5-TRIBROMO- has been studied for its potential applications in various fields. One notable area of research is its use as a precursor in organic synthesis. The compound's brominated aromatic ring makes it a valuable intermediate for synthesizing more complex molecules with specific electronic and structural properties. For instance, it can be used to prepare biologically active compounds or advanced materials with tailored functionalities.
Recent studies have explored the use of tribromobenzoic acid in materials science. Researchers have investigated its role in synthesizing novel polymers and copolymers with enhanced thermal stability and mechanical properties. The bromine substituents contribute to increased molecular weight and cross-linking potential, making these materials suitable for high-performance applications such as aerospace components and electronic devices.
In addition to its synthetic applications, BENZOIC ACID, 2,4,5-TRIBROMO- has been studied for its biological activity. Preliminary assays have shown that this compound exhibits moderate antimicrobial properties against certain bacterial strains. The bromine atoms are believed to play a critical role in disrupting cellular membranes and inhibiting bacterial growth. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
The environmental impact of tribromobenzoic acid has also been a topic of interest. Studies have examined its degradation pathways under various environmental conditions, including photolysis and microbial degradation. Results indicate that the compound undergoes slow degradation in aqueous environments due to its high stability. This raises concerns about its persistence in ecosystems and potential bioaccumulation in aquatic organisms.
From a safety standpoint,BENZOIC ACID, 2,4,5-TRIBROMO- should be handled with care due to its potential toxicity and corrosive properties. Proper personal protective equipment (PPE) should be worn when working with this compound to minimize exposure risks.
In conclusion,BENZOIC ACID, 2,4-,5 TRIBROMO-(CAS No.87976 -23 -6) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure provides opportunities for innovative research and development in areas ranging from organic synthesis to materials science and biotechnology.
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